![molecular formula C19H25N5O3 B2973066 N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide CAS No. 2415534-17-5](/img/structure/B2973066.png)
N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and inflammatory disorders. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide inhibits the activity of JAK2, TYK2, and FLT3 by binding to the ATP-binding site of these kinases. This binding prevents the phosphorylation of downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has potent anti-proliferative and apoptotic effects on cancer cells. It has also been shown to be effective in reducing inflammation in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is its potency and selectivity towards JAK2, TYK2, and FLT3 kinases. However, one of the limitations of this compound is its poor solubility, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for the research and development of N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide. One possible direction is to investigate its potential use in combination with other therapies for the treatment of cancer and inflammatory disorders. Another direction is to explore its potential use in other disease areas, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide is a promising small molecule inhibitor that has shown potential therapeutic applications for the treatment of various diseases. Its potent inhibitory effects on JAK2, TYK2, and FLT3 kinases make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide involves a multi-step process that includes the preparation of various intermediates. The key step in the synthesis is the coupling of the pyrimidine moiety with the piperidine-1-carboxamide. This reaction is typically carried out using a palladium-catalyzed cross-coupling reaction.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various kinases, including JAK2, TYK2, and FLT3. These kinases are known to play a critical role in various signaling pathways that are associated with cancer and inflammatory disorders.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23(18-6-9-20-13-21-18)15-7-10-24(11-8-15)19(25)22-14-4-5-16(26-2)17(12-14)27-3/h4-6,9,12-13,15H,7-8,10-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSFVUYUMAEXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide |
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